(S)-4-Benzylthiazolidine-2-thione

説明

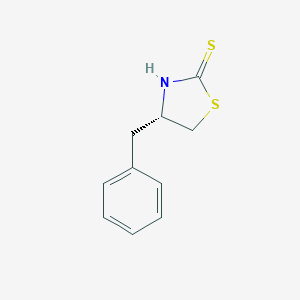

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466513 | |

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171877-39-7 | |

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantiopure Access to S 4 Benzylthiazolidine 2 Thione

Established Synthetic Routes for the Preparation of (S)-4-Benzylthiazolidine-2-thione

The most established and direct method for synthesizing this compound relies on the use of readily available chiral pool starting materials. The synthesis typically commences from the natural amino acid L-phenylalanine.

The key steps involve:

Reduction of the Carboxylic Acid: L-phenylalanine is first reduced to the corresponding chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, commonly known as (S)-phenylalaninol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).

Cyclization with a Thiocarbonyl Source: The resulting (S)-phenylalaninol is then cyclized to form the thiazolidinethione ring. This is commonly achieved by reacting the amino alcohol with carbon disulfide (CS₂) in the presence of a base. researchgate.net Microwave-assisted synthesis has been reported as an efficient method for this cyclization, often leading to improved yields and shorter reaction times for related 4-substituted thiazolidine-2-thiones. researchgate.net

This approach is advantageous as the stereocenter from the starting L-phenylalanine is directly incorporated into the final product, ensuring the desired (S)-configuration.

Development and Optimization of Enantioselective Synthesis Strategies

The primary strategy for obtaining enantiopure this compound is substrate-controlled synthesis, starting from an enantiomerically pure precursor like L-phenylalaninol. This method is highly effective and generally provides the auxiliary with high enantiomeric excess.

While catalytic asymmetric synthesis methods are powerful tools in modern organic chemistry, the development of such strategies to create the C4-stereocenter of the thiazolidinethione ring from a prochiral starting material is less common for this specific class of auxiliaries. The efficiency and cost-effectiveness of utilizing the chiral pool (i.e., inexpensive natural amino acids) make the substrate-controlled route the most practical and widely adopted strategy. scielo.org.mx

Resolution Techniques for Enantiomeric Purity Enhancement

In cases where a racemic mixture of 4-benzylthiazolidine-2-thione might be produced, or if the enantiomeric purity of the synthesized material needs to be enhanced, resolution techniques can be employed. While specific resolution protocols for this exact compound are not extensively detailed in the literature, general methods for resolving chiral heterocyclic compounds are applicable.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. nih.gov Racemic mixtures of related chiral thiones, such as axially chiral imidazoline-2-thiones and thiazolidine-4-ones, have been successfully resolved using polysaccharide-based chiral stationary phases (e.g., Chiralpak® or Chiralcel® columns). nih.govresearchgate.net This method can be applied on an analytical scale to determine enantiomeric purity or on a preparative scale to isolate the individual enantiomers. nih.gov

Another classical approach is diastereomeric salt formation . This involves reacting the racemic compound with a chiral resolving agent (a pure enantiomer of another compound, often an acid or a base) to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer of the target compound. Kinetic resolution, often catalyzed by enzymes or chiral metal complexes, represents another potential, though less commonly reported, strategy for this class of compounds. beilstein-journals.org

Chemical Derivatization and Structural Modifications of this compound for Tailored Reactivity

The utility of this compound as a chiral auxiliary is realized upon its derivatization, most commonly through N-acylation. This modification attaches a prochiral substrate to the auxiliary, setting the stage for subsequent diastereoselective reactions.

The nitrogen atom of the thiazolidinethione ring is readily acylated using an acyl chloride or anhydride in the presence of a base. This creates an N-acylthiazolidinethione, a key intermediate for various carbon-carbon bond-forming reactions.

Asymmetric Aldol (B89426) Reactions

N-acyl derivatives of this compound are effective in directing asymmetric aldol reactions. The enolates generated from these derivatives react with aldehydes with a high degree of facial selectivity, dictated by the chiral auxiliary. The sulfur-containing auxiliary often promotes the formation of syn-aldol products, particularly with N-acetyl derivatives. scielo.org.mx The choice of Lewis acid and base can influence the enolate geometry and the stereochemical outcome of the reaction. scielo.org.mx

| Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | TiCl₄ / DIPEA | 92:8 | 85 | scielo.org.mx |

| 4-Chlorobenzaldehyde | TiCl₄ / DIPEA | 93:7 | 88 | scielo.org.mx |

| 4-Nitrobenzaldehyde | TiCl₄ / DIPEA | 97:3 | 80 | scielo.org.mx |

| 2,4-Dimethoxybenzaldehyde | TiCl₄ / DIPEA | 73:27 | 82 | scielo.org.mx |

Asymmetric Alkylation Reactions

While highly successful for aldol reactions, the use of N-acylthiazolidinethiones in asymmetric alkylations can be challenging. Studies have shown that the enolates derived from these auxiliaries can be unstable and may undergo decomposition or alternative reaction pathways, such as S-alkylation, rather than the desired α-alkylation. niscpr.res.in The outcome is highly dependent on the base, Lewis acid, and electrophile used. In some cases, the presence of a Lewis acid like TiCl₄ can stabilize the enolate and favor the desired C-alkylation, but competing pathways remain a significant issue. niscpr.res.in

| Alkylating Agent | Base | Major Product(s) | Comments | Reference |

|---|---|---|---|---|

| Benzyl (B1604629) bromide | LDA | S-benzylated product, decomposition | Desired α-alkylation was not observed as the main pathway. | niscpr.res.in |

| Ethyl iodide | LDA | S-ethylated product, decomposition | Enolate decomposition dominates. | niscpr.res.in |

| Allyl bromide | LDA | S-allylated product, decomposition | Similar outcome to other alkyl halides. | niscpr.res.in |

Cleavage of the Auxiliary

A crucial feature of a chiral auxiliary is its facile removal after the asymmetric transformation to reveal the chiral product and allow for the recovery of the auxiliary. The N-acyl bond of the derivatized thiazolidinethione can be cleaved under various conditions. For instance, reductive cleavage with agents like diisobutylaluminum hydride (DIBAL-H) can directly yield the corresponding chiral aldehyde. sigmaaldrich.com Alternatively, hydrolysis or alcoholysis can provide the chiral carboxylic acid or ester, respectively. The presence of the sulfur atoms in the ring can facilitate cleavage under milder conditions compared to their oxazolidinone counterparts. scielo.org.mx

Application of S 4 Benzylthiazolidine 2 Thione As a Chiral Auxiliary in Asymmetric Organic Reactions

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. The use of chiral auxiliaries like (S)-4-benzylthiazolidine-2-thione provides a reliable strategy for controlling the stereochemical outcome of these reactions. By covalently attaching the auxiliary to a substrate, it directs the approach of reagents, leading to the formation of one diastereomer in preference to others.

Asymmetric Alkylation Reactions Mediated by this compound

While the N-acylated derivatives of this compound are well-suited for enolate-based transformations, their application in asymmetric alkylation reactions is not as extensively documented in the scientific literature as their use in other C-C bond-forming reactions, such as aldol (B89426) additions.

Asymmetric Aldol-Type Additions Directed by this compound

The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and this compound has proven to be a highly effective chiral auxiliary in this context. The process typically involves the N-acylation of the auxiliary, followed by deprotonation to form a stereodefined enolate, which then reacts with an aldehyde.

Research has shown that the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, when condensed with various aryl aldehydes, yields the corresponding aldol products with good to excellent diastereoselectivity. scielo.org.mxbohrium.com The use of 1.5 equivalents of titanium tetrachloride (TiCl₄) and a base such as N,N-diisopropylethylamine (DIPEA) consistently favors the formation of the 'Evans syn' aldol adduct. scielo.org.mxbohrium.com Diastereomeric ratios ranging from 73:27 to as high as 97:3 have been achieved. scielo.org.mx The facial selectivity is believed to proceed through a non-chelated transition state, which minimizes dipole interactions between the carbonyl groups of the auxiliary and the reacting aldehyde. scielo.org.mx

Furthermore, the N-azidoacetyl derivative of 1,3-thiazolidine-2-thione serves as an excellent substrate for direct, asymmetric aldol additions when catalyzed by chiral nickel(II) complexes. nih.gov This methodology provides access to anti α-azido-β-silyloxy adducts with outstanding stereocontrol (dr >95:5, ee 99%). nih.gov These products are valuable intermediates for the synthesis of β-hydroxy-α-amino acids. nih.gov

Table 1: Asymmetric Aldol Additions using N-Acyl-(S)-4-Benzylthiazolidine-2-thione Derivatives

| N-Acyl Group | Aldehyde | Key Reagents | Yield | Diastereomeric Ratio (syn:anti or anti:syn) | Reference |

| Propionyl | Benzaldehyde | TiCl₄, DIPEA | 85% | 93:7 | scielo.org.mx |

| Propionyl | 4-Nitrobenzaldehyde | TiCl₄, DIPEA | 89% | 95:5 | scielo.org.mx |

| Propionyl | 2-Naphthaldehyde | TiCl₄, DIPEA | 92% | 93:7 | scielo.org.mx |

| Propionyl | Piperonal | TiCl₄, DIPEA | 84% | 97:3 | scielo.org.mx |

| Propionyl | 2-Furaldehyde | TiCl₄, DIPEA | 78% | 73:27 | scielo.org.mx |

| Azidoacetyl | 4-Methoxybenzaldehyde | [(S)-Tol-BINAP]NiCl₂, TIPSOTf, Lutidine | 95% | >5:95 | nih.gov |

| Azidoacetyl | 4-Chlorobenzaldehyde | [(S)-Tol-BINAP]NiCl₂, TIPSOTf, Lutidine | 99% | >5:95 | nih.gov |

Asymmetric Michael Additions and Conjugate Additions

The application of this compound as a chiral auxiliary to direct asymmetric Michael or other conjugate additions is not extensively reported in the reviewed scientific literature. Methodologies for these types of reactions often feature other classes of chiral auxiliaries, such as Evans-type oxazolidinones.

Asymmetric Cycloaddition Reactions Utilizing the Auxiliary

Similar to conjugate additions, the use of this compound in controlling stereochemistry in asymmetric cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, is not a prominent feature in the surveyed literature. Research in this area frequently employs related but structurally distinct auxiliaries, for instance, N-acryloyl derivatives of oxazolidinones, to achieve high levels of facial selectivity in these pericyclic reactions. kingston.ac.uk

Asymmetric Transformations Involving Heteroatoms

Beyond directing the formation of carbon-carbon bonds, chiral auxiliaries play a crucial role in transformations involving heteroatoms. This includes reactions where the auxiliary itself is cleaved from the product, a necessary step to liberate the chiral molecule and recover the auxiliary for reuse.

Asymmetric Reductions and Oxidations with Auxiliary Control, including Reductive Cleavage Processes

The utility of a chiral auxiliary is critically dependent on the ease and efficiency of its removal from the chiral product without racemization. The this compound auxiliary excels in this regard. The presence of the endocyclic sulfur atom facilitates the cleavage of the N-acyl bond under mild conditions. scielo.org.mx

The auxiliary can be readily removed from the aldol adducts via nucleophilic acyl substitution, allowing for the synthesis of a variety of chiral intermediates, including dipeptides. scielo.org.mxnih.gov A particularly useful method is the reductive cleavage of the N-acyl bond. Treatment with a reducing agent such as diisobutylaluminum hydride (DIBAL-H) cleaves the amide bond to furnish the chiral primary alcohol, while the auxiliary is recovered intact. sigmaaldrich.comsigmaaldrich.comscientificlabs.com This process efficiently liberates the desired chiral product, making this compound a highly practical and efficient tool in asymmetric synthesis. sigmaaldrich.comscientificlabs.com

Asymmetric Hydrolysis and Transesterification Reactions

The application of this compound as a chiral auxiliary to directly control asymmetric hydrolysis and transesterification reactions is not extensively documented in scientific literature. While the N-acyl derivatives of this auxiliary are readily cleaved by various nucleophiles, including hydrolysis to carboxylic acids or transesterification to esters, these steps are typically performed to recover the product after a stereocenter has already been set. The primary role of the auxiliary is to control reactions at the α-carbon of the acyl group, rather than to induce asymmetry in hydrolysis or transesterification processes themselves.

Asymmetric Baeyer-Villiger Reactions Employing this compound Auxiliaries

The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones, is a powerful transformation in organic synthesis. rsc.orgnih.gov The asymmetric variant of this reaction provides a critical route to chiral lactones, which are prevalent substructures in a vast array of biologically active natural products. rsc.orgnih.gov Achieving high enantioselectivity in Baeyer-Villiger oxidations often relies on the use of chiral catalysts, such as metal complexes with chiral ligands (e.g., N,N'-dioxide/Sc(III) complexes) or biocatalysts like monooxygenases. rsc.org

Despite the importance of this reaction, the use of this compound as a stoichiometric chiral auxiliary to control the stereochemical outcome of Baeyer-Villiger reactions is not a reported application in the reviewed scientific literature. The research in this area has predominantly focused on catalytic enantioselective methods rather than auxiliary-based approaches.

Auxiliary-Mediated Stereoselective Functionalization of Carbonyl Compounds and O-Acyl Formation

The most prominent and well-documented application of this compound is in the stereoselective functionalization of carbonyl compounds, particularly through asymmetric aldol reactions. When the auxiliary is N-acylated, the resulting N-acylthiazolidinethione can be enolized and reacted with aldehydes to generate aldol adducts with a high degree of diastereoselectivity. nih.govnih.gov

The research group of Michael T. Crimmins has extensively demonstrated the utility of N-propionyl-(S)-4-benzylthiazolidine-2-thione in forming titanium enolates for aldol additions. A key finding is the ability to control the stereochemical outcome to produce either the "Evans syn" or "non-Evans syn" aldol product by carefully selecting the base and stoichiometry. nih.govpitt.edu

Formation of "Evans syn" adducts: Using titanium tetrachloride (TiCl₄) with (-)-sparteine as the base typically leads to the formation of the syn aldol product predicted by the Evans model. nih.govscielo.org.mx

Formation of "non-Evans syn" adducts: Conversely, using TiCl₄ with a hindered amine base like diisopropylethylamine (i-Pr₂NEt) can reverse the selectivity to favor the non-Evans syn product. nih.govacs.org

This remarkable level of control makes the thiazolidinethione auxiliary a versatile tool for constructing complex polypropionate chains, which are common motifs in natural products. The high diastereoselectivity achieved in these reactions is a testament to the effective shielding of one face of the enolate by the benzyl (B1604629) group of the auxiliary. pitt.edu

The following tables summarize representative results from the literature, showcasing the high yields and diastereoselectivity achieved in these aldol reactions.

Table 1: Asymmetric Aldol Reaction of N-Propionyl-(S)-4-benzylthiazolidine-2-thione with Various Aldehydes nih.govscielo.org.mx

| Aldehyde | Conditions | Product Type | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Isobutyraldehyde | TiCl₄, (-)-Sparteine | Evans syn | 89 | >99:1 |

| Benzaldehyde | TiCl₄, (-)-Sparteine | Evans syn | 81 | 98:2 |

| Propionaldehyde | TiCl₄, i-Pr₂NEt | non-Evans syn | 80 | 97:3 |

| Isobutyraldehyde | TiCl₄, i-Pr₂NEt | non-Evans syn | 78 | >99:1 |

Furthermore, the N-acylthiazolidinethione products are readily transformed into other useful functional groups. The auxiliary can be cleaved under mild conditions, for example, by reduction with diisobutylaluminum hydride (DIBAL-H) to yield the corresponding aldehyde, or by reaction with various nucleophiles to form esters, amides, or carboxylic acids, thus liberating the chiral product for further synthetic steps. nih.govnih.gov

Integration of this compound in Complex Molecule and Natural Product Synthesis

The reliability and high stereocontrol offered by this compound-mediated aldol reactions have made it a valuable tool in the total synthesis of complex natural products. Its ability to be used iteratively to build long polypropionate chains with defined stereochemistry is a particular advantage.

A notable example is the formal synthesis of 6-Deoxyerythronolide B , the aglycone of the antibiotic erythromycin, by the Crimmins group. nih.govnih.gov This synthesis masterfully employs an iterative strategy based on the asymmetric propionate aldol reaction using an N-acylthiazolidinethione. This single methodology was used to establish eight of the nine stereogenic centers present in the complex target molecule. nih.gov Each aldol coupling proceeded with high yield and excellent diastereoselectivity, demonstrating the robustness of the auxiliary in a demanding, multi-step synthesis. nih.gov

Table 2: Key Aldol Steps in the Formal Synthesis of 6-Deoxyerythronolide B nih.gov

| Reaction Step | Aldehyde Substrate | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| First Aldol Coupling | Complex Aldehyde Fragment 1 | 80 | >20:1 |

| Second Aldol Coupling | Complex Aldehyde Fragment 2 | 81 | >20:1 |

| Final Aldol Coupling | Complex Aldehyde Fragment 3 | 77 | Not specified |

Another compelling demonstration of the auxiliary's utility is the enantioselective synthesis of Apoptolidinone , the aglycone of the antitumor agent Apoptolidin A. acs.orgnih.govacs.org In this synthesis, three separate propionate aldol additions utilizing a thiazolidinethione auxiliary were pivotal in establishing a significant portion of the molecule's stereogenic centers. acs.orgnih.gov The synthesis showcased the versatility of the auxiliary by using different conditions to access both Evans syn and non-Evans syn isomers as required by the synthetic strategy. acs.org This work underscores the power of thiazolidinethione auxiliaries for constructing complex stereochemical arrays found in macrolide natural products. acs.orgnih.gov

Mechanistic Insights and Theoretical Studies on S 4 Benzylthiazolidine 2 Thione Mediated Reactions

Elucidation of Stereochemical Control Elements and Chiral Induction Mechanisms

The stereochemical outcome of reactions mediated by (S)-4-Benzylthiazolidine-2-thione, particularly in aldol (B89426) additions, is governed by a combination of steric and electronic factors within the transition state assembly. The benzyl (B1604629) group at the C4 position of the thiazolidinethione ring plays a pivotal role in creating a defined chiral environment. This substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of the electrophile to the less hindered face.

In the context of aldol reactions, the geometry of the enolate is a critical determinant of the final product's stereochemistry. The formation of a (Z)-enolate is generally favored, which then proceeds through a chair-like six-membered transition state, often rationalized by the Zimmerman-Traxler model. youtube.comwikipedia.org In this model, the substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric interactions, thereby dictating the facial selectivity of the reaction.

The inherent chirality of the auxiliary transforms the relationship between the two possible transition states from enantiotopic to diastereotopic, leading to a difference in their activation energies. youtube.com This energy difference results in the preferential formation of one diastereomer over the other. The high diastereoselectivity observed in many reactions is a direct consequence of the significant energy gap between these competing transition state pathways.

Influence of Lewis Acids and Transition Metal Catalytic Systems on Enantioselectivity

The choice of Lewis acid or transition metal catalyst is a powerful determinant of enantioselectivity in reactions involving this compound. These external reagents can influence the geometry of the enolate and the conformation of the transition state, in some cases even reversing the sense of stereoinduction.

Titanium tetrachloride (TiCl₄) is a commonly employed Lewis acid in aldol reactions with N-acylthiazolidinethiones. The nature and stoichiometry of the base used in conjunction with TiCl₄ can dramatically alter the stereochemical outcome. For instance, in the presence of (-)-sparteine, the use of two equivalents of the base can lead to the "Evans syn" aldol product with high selectivity, while employing only one equivalent can favor the "non-Evans syn" product. nih.gov This remarkable switch in diastereoselectivity is attributed to the formation of different titanium enolate species and the participation of either chelated or non-chelated transition states. youtube.com

In a non-chelated transition state, the Lewis acid coordinates to the carbonyl oxygen of the N-acyl group, and the bulky benzyl group of the auxiliary directs the electrophile's approach. This typically leads to the "Evans syn" product. Conversely, a chelated transition state involves the coordination of the Lewis acid to both the carbonyl oxygen and the thione sulfur atom. youtube.com This rigidifies the transition state assembly in a different conformation, leading to the "non-Evans syn" product. The ability to access either diastereomer from the same chiral auxiliary by simply modifying the reaction conditions is a significant advantage in synthesis. nih.gov

The following table summarizes the influence of reaction conditions on the diastereoselectivity of the aldol reaction between an N-propionylthiazolidinethione and an aldehyde, mediated by TiCl₄ and (-)-sparteine. nih.gov

| Equivalents of (-)-sparteine | Predominant Product | Diastereomeric Ratio (syn:anti) |

| 2 | Evans syn | 97:3 to >99:1 |

| 1 | non-Evans syn | 97:3 to >99:1 |

Spectroscopic Investigations of Reaction Intermediates and Transition States

While direct spectroscopic observation of transient transition states remains a formidable challenge, various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and in-situ Fourier Transform Infrared (FTIR) spectroscopy, have provided invaluable information about reaction intermediates and the ground states of reactants and products.

NMR spectroscopy is instrumental in determining the stereochemistry of the aldol adducts, thereby providing insight into the facial bias imposed by the chiral auxiliary. By analyzing the coupling constants and through-space interactions (e.g., via NOE experiments) of the final products, the relative stereochemistry of the newly formed stereocenters can be unequivocally established. This information is then used to infer the geometry of the preceding transition state.

In-situ FTIR spectroscopy is a powerful technique for monitoring the real-time progress of a reaction and identifying key intermediates. rsc.org For reactions involving this compound, this method could potentially be used to observe the formation of the titanium enolate and its subsequent reaction with an electrophile. Changes in the characteristic vibrational frequencies of the carbonyl and thione groups upon coordination to a Lewis acid would provide direct evidence for the formation of the active catalytic species. Although specific in-situ FTIR studies on this compound mediated reactions are not extensively reported in the literature, the principles of this technique are well-established for studying reaction mechanisms in related systems.

X-ray crystallography of stable derivatives and reaction products provides definitive proof of their absolute and relative stereochemistry. For example, the crystal structure of an alkylated adduct of a related chiral thiazolidinethione has been used to firmly establish the stereochemical outcome of the reaction. ehu.es This structural data is crucial for validating the models of stereochemical induction.

Computational Chemistry Approaches for Mechanistic Analysis

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms and understanding the origins of stereoselectivity. Theoretical studies on reactions mediated by this compound and related auxiliaries have provided deep insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) has been extensively used to model the transition states of aldol reactions involving chiral thiazolidinethiones. youtube.com These studies allow for the calculation of the relative energies of the various possible transition state structures, providing a quantitative basis for the observed diastereoselectivity.

DFT calculations have been instrumental in rationalizing the switch between "Evans syn" and "non-Evans syn" selectivity. By comparing the energies of the non-chelated and chelated transition states, researchers can predict which pathway is more favorable under a given set of conditions. youtube.com These calculations have shown that the steric hindrance of the auxiliary's substituent and the coordination of the Lewis acid are the key factors governing the energy landscape of the reaction and, consequently, the stereochemical outcome. youtube.com The improved interaction energy between the reactants in the lowest energy transition state has been identified as a key stabilizing factor. youtube.com

Molecular Dynamics Simulations of Auxiliary-Substrate Interactions

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of the chiral auxiliary-substrate complex. nih.gov While specific MD simulations for this compound are not widely published, the methodology is highly applicable.

MD simulations can provide insights into the preferred conformations of the N-acyl auxiliary in solution, which can influence the formation of the enolate and its subsequent reactions. By simulating the interaction of the auxiliary-substrate complex with solvent molecules and other reagents, a more realistic picture of the reaction environment can be obtained. This can help to understand how factors such as solvent polarity and the presence of additives might influence the stereoselectivity of the reaction.

Prediction of Enantiomeric Excess through Computational Modeling

The prediction of enantiomeric excess (ee) or diastereomeric excess (de) is a major goal of computational chemistry in the field of asymmetric catalysis. This requires highly accurate calculations of the free energy difference between the diastereomeric transition states (ΔΔG‡). The enantiomeric or diastereomeric ratio is related to this energy difference by the following equation:

ΔΔG‡ = -RT ln(dr) or -RT ln(er)

Recent advances in computational methods, including the use of machine learning, are making the prediction of enantioselectivity increasingly feasible. These models can be trained on experimental data or high-level quantum chemical calculations to predict the outcome of new reactions. By developing a deeper understanding of the factors that control stereoselectivity, computational models can guide the design of more efficient and selective chiral auxiliaries and catalysts.

Future Perspectives and Challenges in Research on S 4 Benzylthiazolidine 2 Thione

Development of More Efficient and Sustainable Synthetic Methodologies for (S)-4-Benzylthiazolidine-2-thione and its Derivatives

Researchers are looking towards methodologies that minimize environmental impact, such as employing non-toxic solvents and catalysts. For instance, the synthesis of related thiazolidinedione derivatives has been successfully achieved using Knoevenagel condensation in deep eutectic solvents (DESs), which serve as both the solvent and catalyst nih.gov. A key challenge will be to adapt such green chemistry principles to the synthesis of the specific thiazolidine-2-thione scaffold from amino acid precursors. Future research will likely focus on one-pot syntheses, enzymatic transformations, and the use of recyclable catalysts to improve the atom economy and sustainability of the production process for this compound and its analogues.

Broadening the Scope of Asymmetric Transformations and Expanding Reaction Diversity

This compound and its oxygen analogue, (4S)-benzyl-1,3-thiazolidin-2-one, have proven effective as chiral auxiliaries, particularly in asymmetric aldol (B89426) reactions. The N-acylated derivatives, such as N-propionyl-(4S)-benzylthiazolidin-2-one, react via titanium enolates with various aldehydes to yield aldol products with high levels of diastereoselectivity. scielo.org.mxresearchgate.net The stereochemical outcome is often predictable, favoring the 'Evans syn' adduct through a non-chelated transition state. scielo.org.mxresearchgate.net

The table below summarizes the diastereoselectivity achieved in titanium-mediated aldol reactions with N-propionyl-(4S)-benzylthiazolidin-2-one.

| Aldehyde Reactant | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 86% | 97:3 |

| 4-Nitrobenzaldehyde | 82% | 95:5 |

| 2,4-Dichlorobenzaldehyde | 75% | 85:15 |

| 2-Naphthaldehyde | 80% | 96:4 |

A primary challenge and future goal is to expand the utility of this chiral auxiliary beyond aldol additions. Research is needed to explore its effectiveness in a broader range of asymmetric transformations, including:

Michael additions

Alkylations

Acylations

Diels-Alder reactions

Investigating different metal enolates (e.g., boron, tin, zinc) could also unlock new reactivity and selectivity profiles. The development of novel derivatives of the auxiliary itself, perhaps by modifying the benzyl (B1604629) group or the thiazolidine ring, represents another avenue for tuning its steric and electronic properties to control stereochemistry in a wider array of chemical reactions.

Advanced Materials Integration and Functionalization Utilizing the Chiral Scaffold

The integration of the this compound scaffold into advanced materials is a largely unexplored but promising research area. The inherent chirality and rigid heterocyclic structure of the molecule make it an attractive building block for creating functional materials with specific optical or recognition properties.

Future perspectives in this domain include:

Chiral Polymers: Polymerizing derivatives of this compound could lead to new chiral polymers. These materials could find applications as stationary phases in chiral chromatography for the separation of enantiomers or as components in asymmetric catalysis.

Functional Surfaces: Immobilizing the chiral scaffold onto surfaces like silica or nanoparticles could create novel heterogeneous catalysts or chiral sensors. This approach offers the advantage of catalyst recyclability and simplified product purification.

Nanomaterials: While research has noted the potential of thiazolidinone-based nanocarriers for drug delivery, specific applications using the this compound scaffold have yet to be developed. nih.gov Future work could focus on designing chiral nanoparticles for targeted delivery or asymmetric synthesis in nanoscale environments.

The main challenge lies in developing robust synthetic methods to incorporate the scaffold into these material systems without compromising its chiral integrity or desired functionality.

Deeper Understanding of Biological Interactions and Exploration of Potential Therapeutic Avenues

The broader class of compounds containing a thiazolidinone ring, particularly thiazolidin-2,4-diones (TZDs), has been extensively investigated for a wide range of biological activities. nih.gov These derivatives have shown potential as antimicrobial, anticancer, antioxidant, and antidiabetic agents. nih.govmdpi.comnih.govresearchgate.net For example, certain TZD derivatives act as inhibitors of VEGFR-2, a key target in cancer therapy, while others exhibit antimicrobial activity by inhibiting bacterial enzymes. nih.govnih.gov

The table below highlights the diverse therapeutic potential observed in various thiazolidinone derivatives.

| Compound Class | Biological Activity Investigated | Example Target/Mechanism |

| Thiazolidine-2,4-diones | Anticancer | VEGFR-2 Inhibition nih.govnih.gov |

| Thiazolidine-2,4-diones | Antimicrobial | Inhibition of Mur ligases nih.govnih.gov |

| Thiazolidine-2,4-diones | Antidiabetic | PPAR-γ receptor activation nih.gov |

| Thiazolidinones | Antioxidant | Scavenging of reactive oxygen species (ROS) nih.govnih.gov |

| Thiazolidine-2,4-dione Hybrids | Antimycobacterial | Synergistic effects with first-line drugs nih.gov |

A significant future direction is to systematically synthesize and screen a library of derivatives based on the this compound scaffold for similar biological activities. The defined stereochemistry of the parent compound provides an opportunity to explore stereo-specific interactions with biological targets such as enzymes and receptors. The challenge will be to establish clear structure-activity relationships (SAR) to guide the design of potent and selective therapeutic agents based on this specific chiral framework.

Bridging Experimental and Computational Methodologies for Predictive Design and Discovery

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy for accelerating research. For related thiazolidinone systems, computational tools are already being used to predict biological activity and understand molecular interactions. nih.gov Techniques such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations have been employed to study the binding of TZD derivatives to protein targets like VEGFR-2 and to analyze their structural and electronic features. nih.govmdpi.com

In the context of this compound, future research should leverage this synergy more extensively. Key opportunities include:

Predictive Modeling for Asymmetric Synthesis: Using computational models to predict the stereochemical outcomes of reactions involving the chiral auxiliary. This could help in selecting optimal reaction conditions and substrates, thereby reducing the need for extensive empirical screening.

Rational Drug Design: Employing molecular docking and other in silico methods to design novel derivatives of this compound that are tailored to bind to specific biological targets. nih.gov This approach can prioritize the synthesis of compounds with the highest probability of therapeutic success.

ADMET Prediction: Calculating absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for virtual compounds before their synthesis to identify candidates with favorable drug-like profiles. nih.gov

The primary challenge is to develop and validate computational models that are accurate and reliable for this specific chemical scaffold. Bridging the gap between theoretical predictions and experimental results will be crucial for the successful design and discovery of new catalysts, materials, and therapeutic agents derived from this compound.

Q & A

Q. What are the standard synthetic routes for (S)-4-Benzylthiazolidine-2-thione, and what are the critical reaction parameters?

The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, reacting (S)-4-benzylthiazolidine precursors with thiocarbonylating agents (e.g., CS₂ or thiourea derivatives) under basic conditions yields the thione. Key parameters include solvent choice (e.g., DCM or anhydrous DMF), temperature control (0–25°C), and stoichiometric ratios to avoid side reactions. Reaction progress is monitored via TLC, and purification is achieved via recrystallization or flash chromatography .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms stereochemistry and substitution patterns. For instance, the thione proton typically appears as a singlet at δ ~3.8–4.2 ppm, while benzyl protons resonate at δ ~7.2–7.4 ppm .

- HRMS : Validates molecular weight (C₁₀H₁₁NS₂, MW 209.33) with observed [M+Na]⁺ peaks matching theoretical values (e.g., 316.0800 vs. 316.0770 in derivative synthesis) .

- Optical Rotation : Critical for verifying enantiomeric purity (e.g., [α]D = +204 for derivatives in CHCl₃) .

Q. What safety protocols are essential when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential irritant vapors.

- Store in airtight containers at 2–8°C to prevent decomposition.

- Dispose of waste via certified hazardous waste services to minimize environmental impact .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?

The compound’s rigid thiazolidine-thione scaffold induces stereoselectivity in reactions. For example, it reacts with acyl chlorides (e.g., pentanoyl or cyclopropylacetyl chloride) to form ketones with high enantiomeric excess (e.g., 80–91% yield). The benzyl group stabilizes transition states via π-π interactions, while the sulfur atoms coordinate with Lewis acids (e.g., TiCl₄) to enhance selectivity .

Q. What factors influence the yield and stereochemical outcome of reactions involving this compound?

- Catalysts : DMAP or DCC improves acylation efficiency by activating carboxylic acids.

- Solvent Polarity : Non-polar solvents (hexanes/DCM) favor stereoselectivity over polar solvents.

- Temperature : Lower temperatures (0°C) minimize racemization during derivatization .

- Substrate Bulkiness : Bulky acyl chlorides (e.g., 3-phenylpropanoyl chloride) reduce steric hindrance, enhancing yields .

Q. How does the (S)-enantiomer compare to the (R)-enantiomer in synthetic applications?

The (S)-enantiomer exhibits superior compatibility in forming β-keto thioesters for natural product synthesis (e.g., taxane derivatives). In contrast, the (R)-enantiomer may lead to undesired diastereomers due to conflicting stereoelectronic effects. Comparative studies using chiral HPLC or circular dichroism can resolve such discrepancies .

Q. What strategies resolve contradictions in bioactivity data for thione derivatives?

- Dose-Dependent Assays : Re-evaluate cytotoxicity at varying concentrations (e.g., IC₅₀ shifts from 12 µM to 19 µM in different cell lines) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability and target binding .

- Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., dopamine receptors) .

Q. How can researchers design experiments to evaluate the biological relevance of this compound derivatives?

- In Vitro Screening : Test derivatives against cancer cell lines (e.g., Sp1–Sp5 in Table 1 of ) using MTT assays.

- Mechanistic Studies : Perform ROS detection or apoptosis assays (Annexin V/PI staining) to identify pathways affected by thione derivatives.

- In Vivo Models : Use zebrafish or murine xenografts to assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。